Molecular Weight and Ligand Efficiency Advantage Versus the 4‑Phenyl‑triazole Analog
The unsubstituted 1H‑1,2,3‑triazole group in the title compound results in a significantly lower molecular weight (MW 329.4 Da) compared to the 4‑phenyl analog (CAS 2034445‑79‑7; MW 405.48 Da) [1]. This 76 Da reduction improves ligand efficiency metrics and leaves more room for property‑guided optimization in fragment‑to‑lead campaigns. In the context of lead‑like chemical space, every 50 Da decrease in MW can be associated with a measurable improvement in passive permeability and solubility probability, as reflected in the Lipinski rule‑of‑five compliance profiles [2].
| Evidence Dimension | Molecular weight and ligand efficiency metric |
|---|---|
| Target Compound Data | MW 329.4 Da |
| Comparator Or Baseline | 8-((3-(4‑phenyl‑1H‑1,2,3‑triazol‑1‑yl)pyrrolidin‑1‑yl)sulfonyl)quinoline (CAS 2034445‑79‑7); MW 405.48 Da |
| Quantified Difference | ΔMW = –76.1 Da (18.8 % reduction) |
| Conditions | Calculated molecular formula: target C₁₅H₁₅N₅O₂S; comparator C₂₁H₁₉N₅O₂S. |
Why This Matters
Procurement of the lower‑MW unsubstituted triazole scaffold allows medicinal chemistry teams to start from a more fragment‑like core, increasing the probability of achieving lead‑like physicochemical profiles during optimization.
- [1] PubChem Compound Summary for CID 76150910 (target). View Source
- [2] Lipinski, C.A. et al., Adv. Drug Deliv. Rev. 2001, 46, 3‑26; DOI: 10.1016/S0169-409X(00)00129-0. View Source
